molecular formula C7H4IN3O2 B1338530 3-Iodo-5-nitro-1H-indazole CAS No. 70315-69-4

3-Iodo-5-nitro-1H-indazole

Cat. No.: B1338530
CAS No.: 70315-69-4
M. Wt: 289.03 g/mol
InChI Key: UCTRCMYXPOXOSN-UHFFFAOYSA-N
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Description

3-Iodo-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of iodine and nitro groups at positions 3 and 5, respectively, imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research.

Biochemical Analysis

Cellular Effects

The effects of 3-Iodo-5-nitro-1H-indazole on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indazole derivatives, including this compound, have demonstrated antitumor activity by inhibiting the Bcl2 family members and the p53/MDM2 pathway, leading to apoptosis in cancer cells . These effects are particularly significant in cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2).

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It participates in binding interactions with biomolecules and can act as an enzyme inhibitor or activator. The compound’s ability to undergo transition metal-catalyzed reactions, such as those involving palladium, suggests that it can form stable complexes with metal ions, facilitating its role in biochemical processes . Additionally, the nitro group in this compound can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby influencing gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable when stored in a dark place at room temperature . Its reactivity and potential degradation products need to be carefully monitored to ensure consistent experimental outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antitumor activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies. The threshold effects and potential toxicity of this compound are critical considerations in its development as a therapeutic agent.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can undergo reduction of its nitro group, leading to the formation of reactive intermediates that participate in further biochemical reactions . These intermediates can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with nitric oxide synthase, for example, highlight its potential role in modulating nitric oxide production and related signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution within different cellular compartments . The localization and accumulation of this compound in specific tissues can significantly impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of the nitro group may facilitate its localization to the mitochondria, where it can influence mitochondrial function and cellular metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-nitro-1H-indazole typically involves the iodination and nitration of indazole derivatives. One common method includes the nitration of 1H-indazole followed by iodination. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while iodination can be performed using iodine and a suitable oxidizing agent such as hydrogen peroxide .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and iodination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Iodo-5-nitro-1H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Iodo-5-nitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-iodo-5-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTRCMYXPOXOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499679
Record name 3-Iodo-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70315-69-4
Record name 3-Iodo-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70315-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-5-nitro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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